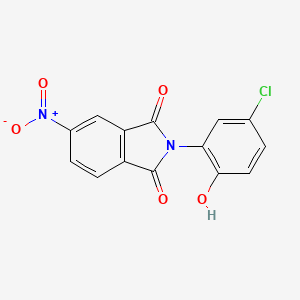![molecular formula C12H10ClNO4S2 B5782187 methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5782187.png)
methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have anti-inflammatory effects.
Applications De Recherche Scientifique
Methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential in preventing organ transplant rejection and treating graft-versus-host disease. methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate has shown promising results in preclinical and clinical trials, and several pharmaceutical companies are developing JAK inhibitors based on this compound.
Mécanisme D'action
Methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate inhibits JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAK inhibitors modulate the immune system by blocking the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). This leads to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate has been shown to have potent anti-inflammatory effects in preclinical and clinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of immune cells such as T cells and B cells. methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate also has an immunosuppressive effect, which makes it a potential candidate for preventing organ transplant rejection. However, long-term use of JAK inhibitors may increase the risk of infections and malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate is a well-characterized compound, and its synthesis method is straightforward. It is also commercially available from several chemical suppliers. methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate has been extensively studied in preclinical and clinical trials, and its mechanism of action is well-understood. However, JAK inhibitors such as methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate may have off-target effects, and their long-term safety profile is still being investigated.
Orientations Futures
For research include investigating the efficacy and safety of JAK inhibitors in various autoimmune and inflammatory diseases, as well as exploring their potential in treating cancer and infectious diseases. Researchers are also investigating the use of JAK inhibitors in combination with other immunomodulatory agents to enhance their therapeutic effects.
Méthodes De Synthèse
Methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate is synthesized by reacting 5-chloro-2-thiophenesulfonyl chloride with 2-aminobenzoic acid methyl ester in the presence of a base. The reaction yields a white solid, which is then purified by recrystallization. The purity of the compound is confirmed by analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
methyl 2-[(5-chlorothiophen-2-yl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S2/c1-18-12(15)8-4-2-3-5-9(8)14-20(16,17)11-7-6-10(13)19-11/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFLHECGAOKCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-chlorothiophene-2-sulfonamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5782105.png)


![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5782133.png)
![3-phenyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5782137.png)


![10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5782165.png)




![N-[2-(4-methoxyphenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5782203.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5782206.png)